molecular formula C11H13NO B11913450 (4,6-Dimethyl-1H-indol-2-yl)methanol

(4,6-Dimethyl-1H-indol-2-yl)methanol

Cat. No.: B11913450
M. Wt: 175.23 g/mol
InChI Key: UMEMIXNDRNYOJG-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methanol group attached to the indole ring, which is substituted with two methyl groups at positions 4 and 6. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-1H-indol-2-yl)methanol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 4,6-dimethylphenylhydrazine and formaldehyde. The reaction typically requires a strong acid catalyst like hydrochloric acid or methanesulfonic acid and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The synthesis may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Advanced techniques like continuous flow synthesis and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,6-Dimethyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methanol group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(4,6-dimethyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-5,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEMIXNDRNYOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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